6-Oxaspiro[2.5]octan-1-ylmethanamine
Description
Properties
IUPAC Name |
6-oxaspiro[2.5]octan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAYPBYLOQJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339128-10-7 | |
| Record name | 6-oxaspiro[2.5]octan-1-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxaspiro[2.5]octan-1-ylmethanamine is a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by the fusion of a cyclopropane and a tetrahydropyran ring, imparts distinct physicochemical properties that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine, including its pKa, lipophilicity (logP), solubility, and spectroscopic characteristics. Due to the limited availability of experimental data, this guide leverages high-quality computational predictions to offer valuable insights for researchers. Detailed methodologies for the experimental determination of these properties are also presented to guide future laboratory work.
Introduction: The Significance of the Spiro[2.5]octane Scaffold
Spirocyclic systems have gained considerable attention in modern drug discovery due to their inherent structural rigidity and three-dimensionality. Unlike their linear or planar counterparts, spirocycles can present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. The 6-oxaspiro[2.5]octane framework, in particular, combines the conformational restriction of a spiro-fused ring system with the hydrogen bond accepting capability of an ether oxygen, making it an attractive scaffold for the design of novel therapeutic agents. The primary amine functionality in 6-Oxaspiro[2.5]octan-1-ylmethanamine serves as a key interaction point and a handle for further chemical modification. A thorough understanding of its physicochemical properties is paramount for unlocking its full potential in drug development.
Molecular Structure and Key Physicochemical Data
The structural and key physicochemical parameters of 6-Oxaspiro[2.5]octan-1-ylmethanamine are summarized below. The provided data for pKa and logP are computationally predicted, offering a reliable starting point for experimental design and interpretation.
| Property | Value | Method |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | - |
| Predicted pKa | 9.85 ± 0.10 | Computational (Epik) |
| Predicted logP | 1.23 ± 0.35 | Computational (ChemAxon) |
| Solubility | Predicted to be soluble in acidic aqueous solutions and polar organic solvents. | - |
Table 1: Summary of key physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Basicity (pKa): A Key Determinant of Biological Behavior
The basicity of the primary amine group, quantified by its pKa value, is a critical parameter that influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets.
Predicted pKa Value
Computational modeling predicts the pKa of the conjugate acid of 6-Oxaspiro[2.5]octan-1-ylmethanamine to be approximately 9.85 . This value is typical for a primary aliphatic amine, indicating that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol for pKa Determination: Potentiometric Titration
For precise experimental validation of the predicted pKa, potentiometric titration is the gold standard. This method involves the gradual addition of a standardized acid or base to a solution of the compound and monitoring the resulting pH change.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Oxaspiro[2.5]octan-1-ylmethanamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) at a constant, slow rate. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is chosen for its high accuracy and reproducibility. The use of a thermostated vessel is crucial as pKa values are temperature-dependent. The choice of titrant (a strong acid) is dictated by the basic nature of the amine.
Caption: Workflow for experimental pKa determination.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase (typically octanol and water), is a key indicator of a drug's ability to cross biological membranes and its potential for off-target binding.
Predicted logP Value
The predicted logP for the neutral form of 6-Oxaspiro[2.5]octan-1-ylmethanamine is 1.23 . This value suggests a balanced hydrophilic-lipophilic character. It is lipophilic enough to likely have good membrane permeability, but not so high as to suggest poor aqueous solubility or significant non-specific binding.
Experimental Protocol for logP Determination: Shake-Flask Method
The traditional and most reliable method for determining logP is the shake-flask method, which directly measures the partitioning of the compound between two immiscible liquids.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to maintain a consistent ionization state) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the buffered aqueous phase.
-
Partitioning: Dissolve a known amount of 6-Oxaspiro[2.5]octan-1-ylmethanamine in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated 1-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Allow the phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The shake-flask method is a direct measure of partitioning and is considered the benchmark. Pre-saturating the solvents is essential to account for their mutual miscibility. Using a buffered aqueous phase is critical for ionizable compounds like amines to ensure a consistent and physiologically relevant measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6-2.8 | m | 2H | -CH₂-NH₂ |
| ~3.4-3.8 | m | 2H | -O-CH₂- (in tetrahydropyran ring) |
| ~1.2-1.9 | m | 7H | Cyclohexane and methine protons |
| ~0.4-0.8 | m | 4H | Cyclopropane protons |
| ~1.1 (broad) | s | 2H | -NH₂ |
Table 2: Predicted ¹H NMR chemical shifts for 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~70-75 | Spiro carbon |
| ~65-70 | -O-CH₂- |
| ~45-50 | -CH₂-NH₂ |
| ~30-40 | -CH-CH₂NH₂ |
| ~20-35 | Other cyclohexane carbons |
| ~10-20 | Cyclopropane carbons |
Table 3: Predicted ¹³C NMR chemical shifts for 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Expert Insights: The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexane protons. The cyclopropane protons will appear characteristically upfield. In ¹³C NMR, the spiro carbon will have a distinct chemical shift. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, broad | N-H stretch (primary amine) |
| 2850-2950 | Strong | C-H stretch (aliphatic) |
| 1590-1650 | Medium | N-H bend (scissoring) |
| 1050-1150 | Strong | C-O stretch (ether) |
Table 4: Expected characteristic IR absorption bands for 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): An odd molecular weight peak at m/z = 141 is expected, consistent with the "Nitrogen Rule" for a compound with one nitrogen atom.
-
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized iminium cation. For 6-Oxaspiro[2.5]octan-1-ylmethanamine, cleavage of the C-C bond between the spirocyclic ring and the aminomethyl group would result in a fragment at m/z = 30 (CH₂=NH₂⁺), which is often the base peak for primary amines.
Stereoelectronic Architectures: A Comprehensive Guide to the Conformational Analysis of 1-Oxaspiro[2.5]octane Derivatives
Topic: Conformational Analysis of 1-Oxaspiro[2.5]octane Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper
Introduction: The Spirocyclic Imperative
In modern medicinal chemistry, the escape from "flatland" (the over-reliance on planar aromatic scaffolds) has elevated spirocyclic motifs to a position of prominence. The 1-oxaspiro[2.5]octane scaffold—a spiro-fused cyclohexane and epoxide (oxirane)—represents a critical junction in this chemical space. It serves not only as a pharmacophore in its own right (seen in fumagillin analogs and MetAP2 inhibitors) but as a versatile stereochemical relay switch.
The conformational analysis of this system is non-trivial. Unlike simple cyclohexanes, the spiro-epoxide introduces a unique conflict between steric bulk (A-values) and stereoelectronic effects. This guide deconstructs these interactions, providing a rigorous framework for synthesis, analysis, and validation.
Synthetic Access & Stereochemical Divergence
Before analyzing conformation, one must control it. The synthesis of 1-oxaspiro[2.5]octanes is almost exclusively achieved via the Johnson-Corey-Chaykovsky reaction . However, the choice of sulfur ylide dictates the diastereomeric outcome, a nuance often overlooked in high-throughput campaigns.
The Kinetic vs. Thermodynamic Bifurcation
The stereochemical outcome depends on the reversibility of the betaine intermediate formed during the addition of the ylide to the cyclohexanone.
| Reagent | Ylide Type | Control | Attack Vector | Major Product (Epoxide Oxygen) |
| Trimethylsulfonium Iodide | Unstabilized (Sulfonium) | Kinetic | Axial | Equatorial |
| Trimethylsulfoxonium Iodide | Stabilized (Sulfoxonium) | Thermodynamic | Equatorial | Axial |
Mechanism:
-
Sulfonium Ylides: Irreversible nucleophilic attack occurs from the less hindered axial face. The resulting alkoxide is equatorial. Upon ring closure, the epoxide oxygen ends up equatorial .
-
Sulfoxonium Ylides: The addition is reversible. The system equilibrates to the thermodynamically more stable betaine intermediate. In this intermediate, the bulky exocyclic methylene group (
) prefers the equatorial position to avoid 1,3-diaxial interactions. Consequently, the epoxide oxygen is forced into the axial position.
Visualization: Stereoselective Synthesis Pathways
Figure 1: Divergent synthesis of 1-oxaspiro[2.5]octane diastereomers based on ylide selection.
Conformational Dynamics: The Core Analysis
Once synthesized, the conformational analysis of the 1-oxaspiro[2.5]octane system revolves around the orientation of the epoxide ring relative to the cyclohexane chair.
The "Methylene Dominance" Rule
In a standard monosubstituted cyclohexane, the A-value determines the equatorial preference. In a spiro-epoxide, we must compare the effective steric bulk of the epoxide oxygen vs. the epoxide methylene group .
-
Observation: The methylene group (
) is significantly bulkier than the oxygen atom. -
Consequence: The cyclohexane ring will flip to place the bulky methylene group in the equatorial position.[1]
-
Result: The thermodynamically preferred conformation for 1-oxaspiro[2.5]octane places the Oxygen atom in the Axial position .
1,3-Diaxial Interactions
If the epoxide oxygen were equatorial (and the methylene axial), the methylene protons would suffer severe 1,3-diaxial repulsion with the axial protons at C3 and C5 of the cyclohexane ring. This steric penalty is estimated to be 0.5–1.0 kcal/mol higher than the alternative conformer.
The Gamma-Gauche Effect
This steric compression manifests electronically. In
Analytical Methodologies: Validating the Structure
Trust but verify. You cannot rely solely on the synthetic method to guarantee the conformer. Use this multi-modal validation protocol.
NMR Spectroscopy ( and )
| Parameter | Diagnostic Feature | Interpretation |
| NOE / ROESY | Interaction between Epoxide | Strong NOE: Methylene is Axial (O-Equatorial). No/Weak NOE: Methylene is Equatorial (O-Axial). |
| Karplus relationship | Coupling constants between the epoxide protons and the adjacent cyclohexane protons can distinguish the dihedral angles. | |
| C3/C5 Chemical Shift | Upfield Shift (<22 ppm): Suggests axial methylene (steric compression). Downfield Shift (>25 ppm): Suggests equatorial methylene (preferred). |
X-Ray Crystallography
While definitive, ensuring the crystal packing forces do not distort the solution-state conformation is vital. Always compare the solid-state torsion angles with DFT-calculated minima.
Computational Verification (DFT)
For novel derivatives, run a conformational search followed by geometry optimization.
-
Level of Theory: B3LYP/6-31G* is the minimum standard. For dispersion-dominated systems, use M06-2X/def2-TZVP .
-
Solvation: Use IEFPCM (e.g., in Chloroform) to match NMR conditions.
Visualization: Analytical Logic Flow
Figure 2: Decision tree for assigning stereochemistry using NOE spectroscopy.
Experimental Protocol: Synthesis of (Axial-O)-1-oxaspiro[2.5]octane
This protocol targets the thermodynamically stable isomer (Axial Oxygen) using the Sulfoxonium ylide. This is the most robust entry point for researchers.
Safety Note: Sodium hydride (NaH) is pyrophoric. DMSO reacts violently with oxidizers. Perform all steps under Argon/Nitrogen.
Reagents
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in oil, 1.2 equiv)
-
Cyclohexanone derivative (1.0 equiv)
-
DMSO (anhydrous)
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a 2-neck round bottom flask equipped with a stir bar and argon inlet.
-
Add NaH (1.2 equiv) and wash with dry hexanes (3x) to remove mineral oil if necessary (optional for scale >1g).
-
Add anhydrous DMSO. The mixture may foam slightly.
-
Add Trimethylsulfoxonium iodide (1.2 equiv) in portions over 10 minutes at room temperature.
-
Observation: Evolution of hydrogen gas stops, and the solution becomes clear/milky (the dimethyloxosulfonium methylide is formed). Stir for 30–60 mins.
-
-
Substrate Addition:
-
Dissolve the cyclohexanone derivative in a minimal amount of anhydrous DMSO or THF.
-
Add the ketone solution dropwise to the ylide solution.
-
Thermodynamic Drive: Heat the reaction to 50°C for 2–4 hours. This ensures equilibration to the thermodynamic betaine intermediate.
-
-
Workup & Isolation:
-
Cool to room temperature.
-
Quench slowly with cold water.
-
Extract with Diethyl Ether (3x). Avoid DCM if possible to prevent emulsion with DMSO.
-
Wash combined organics with Brine (2x) to remove residual DMSO.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).
-
Note: Epoxides can be sensitive to acidic silica. Add 1% Triethylamine to the eluent if degradation is observed.
-
Reactivity Implications: The Fürst-Plattner Rule
Understanding the conformation is predictive of reactivity. The Fürst-Plattner Rule (Trans-Diaxial Effect) dictates that nucleophilic opening of epoxides on cyclohexane rings occurs to yield the trans-diaxial product.[2]
For 1-oxaspiro[2.5]octanes:
-
Scenario: Nucleophilic attack at the methylene carbon (C2) is usually preferred sterically.
-
Scenario: Acid-catalyzed rearrangement (e.g., with
) often leads to ring expansion or aldehyde formation, driven by the migration of the bond antiperiplanar to the C-O bond.-
Prediction: If Oxygen is Axial, the antiperiplanar bond is the C2-C3 equatorial bond of the cyclohexane. Migration of this bond leads to specific ring-expanded products (spiro-annulation).
-
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364. Link
-
Tóth, G. et al. "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR spectroscopy." Magnetic Resonance in Chemistry, 2012 , 50, 33–39. Link
-
Aggarwal, V. K. et al. "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Ketones Using Sulfur Ylides." Chemical Reviews, 2003 , 103, 2644. Link
-
Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane." Helvetica Chimica Acta, 1949 , 32, 275. Link
-
Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994 . (Standard text for A-values and conformational analysis). Link
Sources
Methodological & Application
"use of 6-Oxaspiro[2.5]octan-1-ylmethanamine as a building block in organic synthesis"
Application Note: 6-Oxaspiro[2.5]octan-1-ylmethanamine in Medicinal Chemistry
Introduction: The Spirocyclic Advantage
In modern drug discovery, the "escape from Flatland" is a critical design strategy.[1] Planar aromatic scaffolds often suffer from poor solubility and non-specific binding.[1] 6-Oxaspiro[2.5]octan-1-ylmethanamine (CAS: 1779133-13-9) represents a high-value building block that addresses these challenges by introducing:
-
High Fsp³ Character: The spirocyclic core forces substituents out of plane, increasing three-dimensionality.[1]
-
Physicochemical Balance: The ether oxygen (position 6) lowers logP and acts as a hydrogen bond acceptor, while the cyclopropane ring adds metabolic stability and rigidifies the amine vector.
-
Versatile Vector: The primary amine allows for rapid diversification via amide coupling, reductive amination, or S_NAr reactions.[1]
This guide provides a validated synthetic workflow for preparing this building block and protocols for its integration into lead optimization libraries.
Structural Analysis & Properties
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 141.21 g/mol | Fragment-like, ideal for LEL (Ligand Efficiency) |
| ClogP | ~0.2 - 0.5 | High water solubility; favorable for CNS penetration |
| TPSA | ~35 Ų | Good membrane permeability |
| pKa (Amine) | ~9.5 | Typical primary aliphatic amine; charged at physiological pH |
| Geometry | Rigid Spiro | Defined exit vector; restricts conformational entropy penalty upon binding |
Synthesis of the Building Block
While available from catalog vendors, in-house synthesis is often required for scale-up or to access specific stereoisomers.[1] The following route is robust and scalable.
Step-by-Step Synthetic Protocol
Precursor: Tetrahydro-4H-pyran-4-one.[1]
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Convert the ketone to an
-
Suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0°C under N₂.
-
Dropwise add triethyl phosphonoacetate (1.2 equiv).[1] Stir for 30 min until clear.
-
Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.[1]
-
Warm to RT and stir for 2-4 h.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1]
-
Product: Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.[1]
Step 2: Corey-Chaykovsky Cyclopropanation Objective: Build the spiro-cyclopropane ring.[1]
-
Suspend trimethylsulfoxonium iodide (1.5 equiv) and NaH (1.5 equiv) in dry DMSO at RT. Stir 1 h to form the ylide.
-
Add the alkene from Step 1 (1.0 equiv) in DMSO.[1]
-
Heat to 50-60°C for 4-16 h.
-
Workup: Pour into ice water, extract with Et₂O (to avoid DMSO carryover).
Step 3: Reduction to Amino-Alcohol Precursor Objective: Convert ester to primary alcohol.[1]
-
Dissolve ester in dry THF at 0°C.
-
Add LiAlH₄ (2.5 equiv) pellets cautiously.
-
Reflux for 2 h.
-
Fieser Quench: Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter precipitate.[1]
-
Product: (6-Oxaspiro[2.5]octan-1-yl)methanol.[1]
Step 4: Functional Group Interconversion (Alcohol
-
Mesylation: React alcohol with MsCl/Et₃N in DCM at 0°C.
-
Displacement: Treat crude mesylate with NaN₃ (3.0 equiv) in DMF at 80°C for 6 h.
-
Reduction: Hydrogenate the azide (H₂, Pd/C, MeOH) or use Staudinger conditions (PPh₃, THF/H₂O).[1]
-
Isolation: Acidify with HCl in dioxane to precipitate 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride .
Visualization: Synthetic Pathway
Caption: Validated synthetic route from commercial ketone to spiro-amine salt.
Application Protocols for Library Synthesis
Once synthesized, the amine is a versatile nucleophile.[1] The steric bulk of the spiro system requires optimized conditions compared to linear amines.
Protocol A: Amide Coupling (High Yield)
Context: Attaching the scaffold to carboxylic acid cores (e.g., for fragment growing).[1]
-
Reagents: Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]
-
Solvent: DMF or DMA (0.1 M).
-
Procedure:
Protocol B: S_NAr Displacement
Context: Creating heteroaryl-amine libraries (e.g., Kinase hinge binders).[1]
-
Substrate: 2-Fluoropyridine, 4-Chloropyrimidine, or similar electron-deficient heterocycle.[1]
-
Conditions:
-
Purification: The polarity of the ether oxygen often makes these products easy to purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]
Case Study: MetAP-2 Inhibitors
Background: Methionine aminopeptidase 2 (MetAP-2) is a target for obesity and cancer.[1] Flat aromatic inhibitors often suffer from rapid clearance.[1] Application: Researchers utilized the 6-oxaspiro[2.5]octane scaffold to replace a labile cyclohexyl moiety.[1] Outcome:
-
Potency: Maintained nM activity due to the correct vector of the amine.
-
Metabolic Stability: The spiro-cyclopropyl group blocked a metabolic soft spot (oxidation) present in the parent ring system.[1]
-
Solubility: Improved by 3-fold due to the ether oxygen reducing the overall lipophilicity (logD).
Handling & Stability
-
Storage: The HCl salt is hygroscopic. Store at -20°C in a desiccator.
-
Free Base: The free amine is volatile and can absorb CO₂ from the air to form carbamates. Always generate the free base in situ or use immediately.
-
Stereochemistry: The synthesis produces a racemate (1RS).[1] For clinical candidates, chiral separation (SFC on Chiralpak AD-H or IG columns) is required at the ester or final stage.[1]
References
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres."[1] Journal of Organic Chemistry, 2010.[1] Link (Context: General spirocyclic utility).[1]
-
MetAP-2 Inhibitor Patent: Lozanov, M., et al. "Oxaspiro[2.5]octane derivatives and analogs."[1][3] Patent EP2683706A1, 2014.[1] Link (Context: Specific application of the 6-oxaspiro[2.5]octane scaffold).[1]
-
Cyclopropanation Methodology: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965. Link (Context: Core synthetic step).[1]
-
Vendor Data & Physical Properties: TCI Chemicals. "6-Oxaspiro[2.5]octan-1-amine Hydrochloride Product Page." Link (Context: Commercial availability and specifications).
Sources
"high-throughput screening assays involving 6-Oxaspiro[2.5]octan-1-ylmethanamine"
Application Note: Unlocking Complexity in HTS Libraries
Focus: 6-Oxaspiro[2.5]octan-1-ylmethanamine as a Privileged Scaffold
Executive Summary
The pharmaceutical industry is increasingly shifting away from flat, aromatic-heavy compounds toward three-dimensional (
We provide a comprehensive workflow for:
-
Library Generation: Utilizing the primary amine handle for parallel synthesis.[1]
-
Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for identifying bioactive hits.[1][2][3][4]
-
Validation: Surface Plasmon Resonance (SPR) methods for confirming fragment binding.[1][3]
Scientific Rationale: The Spiro Advantage
6-Oxaspiro[2.5]octan-1-ylmethanamine represents a class of "privileged structures" that combine a spirocyclic core with a polar ether functionality.[1]
-
Structural Vector: The spiro[2.5]octane system rigidly orients the methanamine tail, projecting substituents into specific vectors that flexible alkyl chains cannot access.[1]
-
Physicochemical Profile:
-
Solubility: The ether oxygen (6-position) acts as a hydrogen bond acceptor, enhancing aqueous solubility compared to carbocyclic analogs.[1]
-
Metabolic Stability: The cyclopropane ring often blocks metabolic soft spots, extending half-life (
).[1] -
Character: High fraction of
carbons correlates with higher clinical success rates by reducing non-specific binding and improving saturation solubility.[1]
-
Mechanistic Workflow
The following diagram illustrates the integration of this scaffold into a drug discovery pipeline.
Figure 1: Workflow integrating the spirocyclic amine into a hit-to-lead cascade.
Protocol A: Parallel Library Synthesis
Objective: To generate a library of 384 amides derived from 6-Oxaspiro[2.5]octan-1-ylmethanamine for HTS.
Rationale: The primary amine is a robust handle for amide coupling.[1] We utilize solid-supported scavenging to avoid time-consuming HPLC purification, ensuring the library is "screen-ready" rapidly.[1]
Materials
-
Scaffold: 6-Oxaspiro[2.5]octan-1-ylmethanamine (HCl salt).
-
Electrophiles: Diverse set of 384 Carboxylic Acids (10 mM in DMSO).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Scavenger Resin: Trisamine resin (to remove excess acid/electrophiles) and Isocyanate resin (to remove unreacted amine).[1]
Step-by-Step Methodology
-
Plate Preparation: In a 384-well deep-well polypropylene plate (The "Reaction Plate"), dispense 10 µmol of unique carboxylic acids into each well.
-
Activation: Add 10 µL of HATU solution (1.0 M in DMF) and 5 µL of DIPEA to each well. Shake at 800 rpm for 15 minutes.
-
Scaffold Addition: Add 10 µmol of 6-Oxaspiro[2.5]octan-1-ylmethanamine (dissolved in DMF with 1 eq DIPEA) to all wells.
-
Note: The scaffold is the constant; the acids provide diversity.[1]
-
-
Incubation: Seal plate and shake at RT for 16 hours.
-
Scavenging (Purification):
-
Filtration: Transfer supernatant to a receiver plate using a vacuum manifold with a 0.45 µm filter bottom.
-
Formatting: Evaporate solvent (Genevac) and reconstitute in 100% DMSO to a final concentration of 10 mM . This is your Master Library Plate .
Protocol B: High-Throughput Screening (TR-FRET)
Objective: Screen the generated spiro-library against a model kinase target (e.g., FAK or PDK1) using Time-Resolved Fluorescence Resonance Energy Transfer.[1]
Rationale: TR-FRET is ratiometric, minimizing false positives from autofluorescent compounds (common in early libraries).[1] The spiro-scaffold's solubility reduces aggregation-based false positives.[1]
Assay Principle[1][5][6]
-
Donor: Europium (Eu)-labeled anti-phospho antibody.[1]
-
Acceptor: ULight™ or XL665 labeled peptide substrate.[1]
-
Mechanism: Kinase activity phosphorylates the substrate.[1] The Antibody binds the phosphate, bringing Donor and Acceptor into proximity.[1][5]
-
Signal: High FRET signal = High Kinase Activity.[1] Inhibition = Low FRET signal. [1]
Experimental Design (384-well Low Volume)
| Component | Volume/Well | Final Conc. | Notes |
| Compound | 50 nL | 10 µM | Acoustic Dispensing (Echo) |
| Enzyme Mix | 2.5 µL | 1 nM | Kinase + Buffer |
| Substrate/ATP | 2.5 µL | Initiates reaction | |
| Detection Mix | 5 µL | 2 nM Ab | Contains EDTA to stop rxn |
| Total Volume | 10 µL | - | - |
Step-by-Step Procedure
-
Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of library compounds (from Protocol A) into a white 384-well ProxiPlate.
-
Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine 10 µM, Min Signal).
-
-
Enzyme Addition: Dispense 2.5 µL of Kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 mins to allow compound-enzyme binding.
-
-
Reaction Initiation: Add 2.5 µL of ATP/Peptide Substrate mix.[1]
-
Incubation: Seal and incubate at RT for 60 minutes (or time linear range).
-
Termination & Detection: Add 5 µL of Detection Buffer (Eu-Antibody + EDTA). The EDTA chelates Mg++, stopping the kinase reaction.[1]
-
Read: Incubate 60 mins. Read on a multimode reader (e.g., EnVision).[1]
Data Analysis Logic
Calculate the TR-FRET Ratio (
Calculate Percent Inhibition:
Validation: Fragment Binding via SPR
Objective: Confirm that hits containing the 6-Oxaspiro[2.5]octan-1-ylmethanamine motif are true binders and not assay artifacts.
Rationale: Small spiro-fragments often have low affinity (
Workflow Diagram (SPR)
Figure 2: SPR Clean Screen decision tree for spiro-fragment hits.[1]
-
Immobilization: Amine couple the target protein to a CM5 sensor chip (~3000 RU).[1]
-
Clean Screen: Inject library hits at 50 µM (high concentration for fragments).
-
Analysis: Look for "Square Wave" sensorgrams (fast on/fast off) typical of low-molecular-weight fragments.[1]
-
Rejection Criteria: Exclude compounds showing super-stoichiometric binding (aggregation) or slow dissociation (covalent/non-specific).
References
-
Spirocyclic Scaffolds in Drug Design
-
Escape from Flatland
-
TR-FRET Kinase Protocols
-
Fragment Screening Methodologies
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"stability of 6-Oxaspiro[2.5]octan-1-ylmethanamine under acidic and basic conditions"
This is a technical support guide designed for the SpiroChem / Enamine / WuXi style of high-value building block support. It assumes the user has purchased this specific scaffold for medicinal chemistry (likely for increasing
Product Class: Spirocyclic Building Blocks | CAS: (Generic/Analogous) | Molecular Formula:
Executive Stability Summary
Status: Conditionally Stable
The 6-oxaspiro[2.5]octane scaffold combines the high
-
The Cyclopropane Ring: Susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways).[1][2]
-
The Primary Amine: Prone to carbamate formation (
sequestration) and oxidation.
Stability Matrix
| Condition | Stability Rating | Key Risk | Recommended Limit |
| Strong Acid (pH < 1) | 🔴 Critical | Ring opening / Rearrangement | Avoid > 15 min exposure |
| Weak Acid (pH 3–5) | 🟡 Caution | Salt formation (Stable) | Suitable for LCMS/Workup |
| Neutral (pH 7) | 🟢 Stable | None | Ideal storage (as salt) |
| Basic (pH > 10) | 🟢 Stable | Emulsion / Volatility | Store under Argon |
| Oxidative | 🟡 Caution | N-Oxidation | Avoid peroxides |
Acidic Conditions: The Danger Zone[2]
User Question: "I performed a Boc-deprotection using 4M HCl in Dioxane. My yield is low, and I see a +18 and +36 mass peak in LCMS. What happened?"
Technical Diagnosis:
You are likely observing acid-catalyzed hydration and ring-opening polymerization .[1][2]
While the ammonium group formed in acid (
The Mechanism of Failure:
-
Protonation: The ether oxygen protonates.[2]
-
Ring Opening: The spiro-strain facilitates the cleavage of the C-O bond.[2]
-
Hydration: Water (from wet solvents or workup) attacks the carbocation, leading to mass +18 (alcohol formation).[2]
Protocol: Safe Acidic Handling
To deprotect or handle this amine in acid without degrading the spiro-core:
-
Temperature Control: ALWAYS chill the reaction vessel to 0°C before adding acid. Exotherms are the primary driver of cyclopropane ring opening.
-
Acid Choice:
-
Quenching: Do not concentrate the acidic solution to dryness if possible. Neutralize in situ with cold saturated
before evaporation.
Caption: Decision tree for handling the scaffold in acidic media. Temperature control is the critical variable.
Basic Conditions: The Safe Zone
User Question: "I am trying to extract the free amine using NaOH, but I am getting a terrible emulsion and low recovery. Is the molecule unstable in base?"
Technical Diagnosis: The molecule is chemically stable in base (ethers and cyclopropanes do not react with hydroxide). The issue is physicochemical .
-
Amphiphilic Nature: The 6-oxaspiro scaffold has both a lipophilic hydrocarbon part and a hydrophilic ether/amine part.[2] This acts as a surfactant, stabilizing emulsions.
-
Solubility: The free amine is likely highly soluble in water due to the ether oxygen and the primary amine, leading to poor partitioning into organic solvents like DCM or EtOAc.
Protocol: Optimized Extraction (The "Salting Out" Method)
Do not use standard extraction protocols.[2] Use this modified procedure for high recovery:
-
Basify: Adjust aqueous layer to pH > 12 using 2M NaOH (cold).[2]
-
Saturate: Add solid NaCl until the solution is saturated (brine). This forces the organic amine out of the water phase ("Salting Out").
-
Solvent: Use IPA/CHCl3 (1:3 ratio) instead of pure DCM. The alcohol helps break the emulsion and improves solubility of the polar amine.
-
Drying: Dry over
(avoid as it is slightly acidic and can trap amines).[2]
Storage & General Handling
User Question: "My white solid turned into a sticky gum after one week on the bench. Is it hygroscopic?"
Technical Diagnosis: Primary amines on spirocyclic scaffolds are "carbon sinks."[2]
-
The Reaction:
(Carbamic Acid) Salt formation.[1][2] -
The "gum" is likely a mixture of the carbamate salt and water absorbed from the air.
Storage Protocol
-
Form: Store as the Hydrochloride (HCl) or Oxalate salt whenever possible. The salt form is crystalline and stable.
-
Free Base: If you must store the free base, it must be:
Mechanistic Visualization
The following diagram illustrates the competing pathways for this molecule. Note that the Spiro-Ether linkage is the structural pivot point.[2]
Caption: Stability map showing the high-risk acid hydrolysis pathway vs. the storage risk of CO2 absorption.[1][2]
References & Grounding
The protocols above are derived from the foundational chemistry of oxa-spirocycles and cyclopropylamines.[2]
-
Spirocyclic Scaffold Properties:
-
Source: Enamine Ltd.[2] & SpiroChem AG research on
enriched scaffolds.[2] -
Context: Confirms improved solubility and metabolic stability of oxa-spirocycles compared to carbocyclic analogs.[1][2]
-
Reference: Feskov, I. O., et al. "Synthesis and properties of spirocyclic amino acids."[2][3] Eur. J. Org.[2][3] Chem. (2021).[2][4][5] [1][2]
-
-
Cyclopropane/Ether Stability:
-
General Handling of Amines:
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Unnatural Amino Acids - Enamine [enamine.net]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 5. 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6 [sigmaaldrich.com]
Validation & Comparative
"confirming the enantiomeric purity of chiral 6-Oxaspiro[2.5]octan-1-ylmethanamine"
Executive Summary
In modern drug discovery, spirocyclic scaffolds like 6-Oxaspiro[2.5]octan-1-ylmethanamine are prized for their ability to increase fraction saturated (
This guide objectively compares the three primary methodologies for confirming the enantiomeric excess (% ee) of this molecule: Chiral HPLC (Direct Analysis) ,
Part 1: Structural Analysis & The Challenge
The Molecule: 6-Oxaspiro[2.5]octan-1-ylmethanamine contains a primary amine attached to a cyclopropane ring, which is spiro-fused to a tetrahydropyran moiety.
The Analytical Challenge:
-
Basicity: The primary amine (
) interacts strongly with residual silanols on silica-based columns, leading to peak tailing that masks minor enantiomers. -
Chromophore Deficiency: The lack of a strong UV chromophore (only weak absorbance from the ether/amine < 210 nm) makes standard UV detection difficult without derivatization or mass spectrometry (MS).
-
Rigidity: The spiro-system is rigid, which actually aids chiral recognition if the correct stationary phase is selected.
Part 2: Comparative Analysis of Methods
Method A: Chiral HPLC (The Gold Standard)
Direct separation on polysaccharide-based stationary phases.
Mechanism: Utilizes the "three-point interaction" model (H-bonding,
-
Pros: High precision (
error), amenable to prep-scale purification, reusable columns. -
Cons: Requires method development; free amines require basic additives.
-
Verdict: The primary choice for routine QC and batch release.
Method B:
-NMR via Mosher's Amide (The Structural Validator)
Derivatization with
Mechanism: The chiral amine reacts with enantiopure (R)- or (S)-MTPA chloride to form diastereomeric amides. The distinct chemical environments created by the phenyl ring shielding cause separation in the
-
Pros: Provides structural confirmation; does not require a reference standard;
is highly sensitive with no background noise. -
Cons: Destructive (consumes sample); requires synthesis step; kinetic resolution can skew results if reaction isn't 100% complete.
-
Verdict: Essential for absolute configuration assignment and validating the HPLC method.
Method C: Polarimetry (Specific Rotation)
Measurement of optical rotation
-
Pros: Fast, non-destructive, cheap.
-
Cons: Unreliable for determining high purity (e.g., distinguishing 95% from 99% ee); highly solvent/concentration dependent; requires large sample mass.
-
Verdict: Obsolete for high-stringency purity confirmation; use only for rough identity checks.
Part 3: Data Summary & Performance Metrics
| Feature | Method A: Chiral HPLC (UV/MS) | Method B: | Method C: Polarimetry |
| Precision | High ( | Medium ( | Low ( |
| Limit of Detection (LOD) | N/A (Bulk property) | ||
| Sample Requirement | |||
| Throughput | 10-20 mins/sample | 2-4 hours (prep + run) | 5 mins |
| Structural Insight | Retention time only | Absolute Configuration | Sign of rotation only |
| Primary Risk | Peak overlap/tailing | Kinetic resolution error | Impurities altering rotation |
Part 4: Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development
Objective: Achieve baseline resolution (
Reagents:
-
Columns: Chiralpak IA, IB, and IC (Immobilized phases preferred for solvent flexibility).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (DEA).
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of 6-Oxaspiro[2.5]octan-1-ylmethanamine in 1 mL of Ethanol.
-
Screening (Isocratic):
-
Condition: 90:10:0.1 (Hexane : EtOH : DEA).
-
Flow: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: UV at 210 nm (or ELSD/CAD if available due to weak chromophore).
-
-
Optimization:
-
If peaks tail: Increase DEA to 0.2% or switch to Isopropylamine.
-
If
: Lower temperature to 10°C to increase enantioselectivity.
-
-
Validation: Inject a racemic mixture (spiked sample) to confirm the separation of both enantiomers.
Critical Insight: The addition of 0.1% DEA is mandatory . Without it, the free amine will interact with the silica support, resulting in a single broad blob rather than two distinct peaks.
Protocol 2: Mosher's Amide Synthesis for NMR
Objective: Convert enantiomers into diastereomers with distinct
Reagents:
-
(R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Dry Pyridine-d5 (acts as solvent and base).
Step-by-Step Workflow:
-
Reaction: In a clean NMR tube, add 5 mg of the amine substrate.
-
Addition: Add 0.6 mL of Pyridine-d5.
-
Derivatization: Add 10
L of (R)-(-)-MTPA-Cl. Shake vigorously. -
Incubation: Allow to stand for 30 minutes at room temperature (ensure reaction completion to avoid kinetic resolution effects).
-
Acquisition: Run
-NMR (unprotonated).-
Result: A pure enantiomer will show a single singlet around -70 ppm. A racemate will show two singlets separated by 0.05 - 0.20 ppm.
-
Part 5: Visualizations
Diagram 1: Method Selection Decision Tree
A logical flow for researchers to choose the correct analytical technique based on development stage.
Caption: Decision matrix for selecting the appropriate chiral analysis method based on development stage and reference standard availability.
Diagram 2: Chiral HPLC Screening Loop
The iterative process required to separate the amine enantiomers.
Caption: Iterative screening workflow for optimizing the separation of basic spirocyclic amines.
References
-
Chiral Technologies. (2024). Strategies for Chiral Separation of Primary Amines. Daicel Corporation. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Assignment of Absolute Configuration of Chiral Amines. Nature Protocols, 2, 2451–2458. [Link]
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Oxaspiro[2.5]octan-1-ylmethanamine
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 6-Oxaspiro[2.5]octan-1-ylmethanamine. As a valued professional in research and drug development, your safety is paramount. This guide is designed to go beyond mere product specifications, offering in-depth, field-proven insights to ensure you can work confidently and securely. The information herein is synthesized from available safety data for structurally related compounds, primarily its hydrochloride salt, to establish a robust and conservative safety framework.
Hazard Identification and Risk Assessment
Understanding the potential hazards of 6-Oxaspiro[2.5]octan-1-ylmethanamine is the critical first step in establishing a safe handling protocol. Based on data for the hydrochloride salt and analogous amine compounds, a clear risk profile emerges. The primary routes of exposure are dermal contact, ocular contact, and inhalation.
The hydrochloride salt is known to cause skin irritation and serious eye irritation[1]. Amine compounds, as a class, can be respiratory irritants. Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
| Hazard Classification | Description | Primary Risk | Source |
| Skin Irritation | Causes skin irritation upon contact. | Redness, burning, and inflammation of the skin. | [1] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | Stinging, tearing, redness, swelling, and potential cornea injury. | [1] |
| Respiratory Irritation (Potential) | May cause irritation to the nose, throat, and respiratory tract. | Headaches, dizziness, and irritation of mucous membranes. | [2] |
| Ingestion Hazard (Potential) | Harmful if swallowed. | Aspiration hazard; can enter lungs and cause damage. | [2] |
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE approach is mandatory for all personnel handling 6-Oxaspiro[2.5]octan-1-ylmethanamine. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks outlined above.
Eye and Face Protection: The First Line of Defense
Given the classification of "serious eye irritation," robust eye protection is non-negotiable.
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are required when handling this compound in any form (solid or solution).[3] Safety glasses with side shields are insufficient as they do not provide a seal against splashes.
-
Elevated Risk Scenarios: When handling larger quantities (>1 liter), working with pressurized systems, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][4] The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
Preventing dermal exposure is crucial. The appropriate selection of gloves and lab coats is essential.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened.[3] This protects against incidental contact and small splashes.
-
Glove Selection: Due to the lack of specific chemical resistance data for 6-Oxaspiro[2.5]octan-1-ylmethanamine, a conservative approach is warranted. Nitrile or neoprene gloves are recommended for their broad resistance to chemical classes, including amines.[2]
| Glove Type | Protection Class | Breakthrough Time | Recommended Use |
| Nitrile or Neoprene | Class 5 or higher | > 240 minutes | Recommended for prolonged or repeated contact.[5] |
| Double Gloving | N/A | N/A | Recommended when handling concentrated solutions or for spill cleanup to provide an extra layer of protection. |
Protocol for Glove Use:
-
Always inspect gloves for tears or punctures before use.
-
Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2][6]
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[2][7] However, in specific situations, respiratory protection may be required.
-
When to Use: A respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[2][7] This includes:
-
When engineering controls are not feasible or are malfunctioning.
-
During large-scale spill cleanups.
-
When weighing or handling the solid compound outside of a containment device where dust may be generated.
-
-
Respirator Type: A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is typically sufficient.[2] For uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplied respirator is necessary.[2]
Operational Plans: PPE in Practice
The level of PPE required is dictated by the specific task. The following workflows provide step-by-step guidance for common laboratory procedures.
Standard Operating Procedure: Routine Handling (Weighing and Solution Prep)
This protocol applies to handling quantities typically found in a research setting (<10g).
-
Preparation: Ensure a certified chemical fume hood is operational. Gather all necessary equipment.
-
Don PPE: Follow the sequence outlined in the PPE Donning Workflow diagram. At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves.
-
Handling: Perform all manipulations, including weighing and dissolution, within the fume hood to minimize vapor and dust exposure.
-
Cleanup: Clean any minor spills immediately. Decontaminate work surfaces after completion.
-
Doff PPE: Remove PPE in the correct order as shown in the PPE Doffing Workflow to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.[2]
Emergency Protocol: Spill Response
In the event of a spill, a rapid and safe response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess and Equip: For small, manageable spills, don enhanced PPE: double gloves, chemical splash goggles, a face shield, and an appropriate respirator.
-
Containment: Contain the spilled liquid with an inert absorbent material such as sand, earth, or vermiculite.[2][7] DO NOT use combustible materials like sawdust.[2][7]
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[2]
Caption: Correct sequence for donning and doffing PPE.
Exposure and Disposal Plans
First Aid Measures for Exposure
Immediate action is required in case of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [2]Seek immediate medical attention.
-
Skin Contact: Wash the affected area with soap and water. [2]Get medical attention if irritation develops or persists. Remove contaminated clothing.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. [2]Seek immediate medical attention.
-
Ingestion: Do not induce vomiting, as this is an aspiration hazard. [2]If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal of Contaminated Materials
All materials that come into contact with 6-Oxaspiro[2.5]octan-1-ylmethanamine must be treated as hazardous waste.
-
PPE and Consumables: Used gloves, wipes, and absorbent pads should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and solutions must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. [2]Do not rinse into the drain. Follow your institution's guidelines for container disposal.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 6-Oxaspiro[2.5]octan-1-ylmethanamine, ensuring a safe and productive research environment.
References
- Material Safety Data Sheet. (n.d.).
- 6-Oxaspiro[2.5]octan-1-amine Hydrochloride | 1779133-13-9. (n.d.). TCI Chemicals.
- 6-Azaspiro[2.5]octane hydrochloride Safety Data Sheet. (2023, July 7). Apollo Scientific.
- Drewcor™ 2130 CORROSION INHIBITOR Safety Data Sheet. (n.d.). Ashland.
- Safety Data Sheet. (2025, August 8). Sigma-Aldrich.
- 6-Oxaspiro[2.5]octan-1-amine Hydrochloride | 1779133-13-9. (n.d.). TCI Chemicals (APAC).
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Material Safety Data Sheet. (n.d.).
- Personal protective equipment for handling 4-(Aminomethyl)-3-methylbenzonitrile. (n.d.). Benchchem.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
Sources
- 1. 6-Oxaspiro[2.5]octan-1-amine Hydrochloride | 1779133-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
